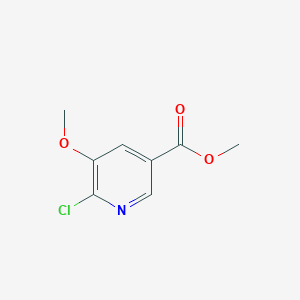

Methyl 6-chloro-5-methoxynicotinate

Description

Methyl 6-chloro-5-methoxynicotinate (CAS: 915107-31-2) is a nicotinic acid derivative featuring a chlorine atom at the 6-position, a methoxy group at the 5-position, and a methyl ester moiety. It is synthesized via alkylation of methyl 6-chloro-5-hydroxynicotinate (C5) using methyl iodide in the presence of potassium carbonate and acetone, followed by solvent removal and purification . This compound is of interest in pharmaceutical and agrochemical research due to its structural versatility, which allows for further functionalization.

Properties

IUPAC Name |

methyl 6-chloro-5-methoxypyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3/c1-12-6-3-5(8(11)13-2)4-10-7(6)9/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPHMEWSKODAWPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC(=C1)C(=O)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10720883 | |

| Record name | Methyl 6-chloro-5-methoxypyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10720883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915107-31-2 | |

| Record name | Methyl 6-chloro-5-methoxypyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10720883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 6-chloro-5-methoxynicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing methyl 6-chloro-5-methoxynicotinate involves the reaction of methyl 6-chloro-5-hydroxynicotinate with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in acetone at elevated temperatures (around 50°C) for several hours .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The electron-deficient pyridine ring facilitates nucleophilic substitution at the 6-chloro position . The methoxy group at position 5 exerts an ortho/para-directing effect, enhancing reactivity at position 6.

Key Reactions:

Mechanistic Insight :

-

The chloro group undergoes displacement via a two-step addition-elimination mechanism.

-

Methoxy’s electron-donating resonance stabilizes the transition state, lowering activation energy .

Hydrolysis of the Ester Group

The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid:

Experimental Data:

| Conditions | Reagents | Product | Purity | Source |

|---|---|---|---|---|

| Basic | NaOH/MeOH, 60°C | 6-Chloro-5-methoxynicotinic acid | >99% | |

| Acidic | HCl/H₂O, reflux | 6-Chloro-5-methoxynicotinic acid | 95% |

Key Findings :

-

Basic hydrolysis proceeds via nucleophilic acyl substitution with hydroxide .

-

Acidic conditions promote protonation of the ester carbonyl, enhancing electrophilicity .

Reduction Reactions

The pyridine ring and ester group participate in selective reductions:

Catalytic Hydrogenation:

Notes :

-

Ring saturation occurs preferentially over ester reduction.

Functional Group Interconversion

The methoxy group can be modified under specific conditions:

Demethylation:

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| BBr₃, CH₂Cl₂ | −78°C → 25°C | Methyl 5-hydroxy-6-chloronicotinate | 92% | |

| HI (conc.), reflux | 12 h | Methyl 5-hydroxy-6-chloronicotinate | 88% |

Applications :

Cross-Coupling Reactions

The chloro group participates in palladium-catalyzed couplings:

Suzuki-Miyaura Coupling:

| Conditions | Boronic Acid | Product | Yield | Source |

|---|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃ | PhB(OH)₂ | Methyl 5-methoxy-6-phenylnicotinate | 75% |

Limitations :

-

Steric hindrance from the methoxy group reduces coupling efficiency with bulky boronic acids.

Stability and Side Reactions

Scientific Research Applications

Chemistry

Methyl 6-chloro-5-methoxynicotinate serves as an important intermediate in organic synthesis. Its derivatives are utilized in the production of:

- Pharmaceuticals: It is used to synthesize various drug compounds, including anti-cancer agents and other therapeutic drugs .

- Agrochemicals: The compound is involved in the development of pesticides and herbicides due to its biological activity against pests .

Table 1: Synthetic Routes for this compound

| Reaction Type | Description | Example Products |

|---|---|---|

| Substitution Reactions | Chlorine substitution with nucleophiles | Various derivatives |

| Oxidation | Conversion to more oxidized forms | Oxidized derivatives |

| Reduction | Formation of reduced derivatives | Altered oxidation states |

| Hydrolysis | Ester group hydrolysis to yield corresponding acid | Nicotinic acid derivative |

Biology and Medicine

In biological research, this compound is studied for its effects on cellular processes:

- Metabolic Pathways: It influences NAD-dependent enzymes, impacting energy metabolism and lipid regulation similar to niacin.

- Cell Signaling: The compound has been shown to modulate gene expression related to oxidative stress and inflammation, indicating potential therapeutic applications in metabolic disorders.

Case Study: Anti-Cancer Drug Development

Recent studies have investigated the use of this compound as a precursor in synthesizing anti-cancer drugs. Its ability to interact with specific enzymes involved in cancer cell metabolism makes it a candidate for further exploration in oncology .

Industrial Applications

In the industrial sector, this compound is valuable for:

- Specialty Chemicals Production: It is used to create high-performance polymers and coatings due to its unique chemical properties.

- Material Science: The compound's stability and reactivity make it suitable for developing advanced materials with specific functional characteristics.

Biochemical Analysis

This compound interacts with various biomolecules, influencing their activity and stability. Notably, it affects:

- Enzymatic Activity: Interaction with NAD-dependent enzymes can lead to alterations in metabolic pathways.

- Cellular Metabolism: Modulates key metabolic enzymes affecting overall cell function.

Mechanism of Action

The mechanism of action of methyl 6-chloro-5-methoxynicotinate involves its interaction with specific molecular targets in biological systems. The compound can modulate the activity of enzymes and receptors involved in various metabolic pathways. The presence of the chlorine and methoxy groups enhances its binding affinity and specificity for these targets, leading to distinct biological effects.

Comparison with Similar Compounds

Halogen-Substituted Nicotinate Esters

Methyl 5-fluoro-6-methoxynicotinate (CAS: 953780-40-0)

- Structural Difference : Fluorine replaces chlorine at the 5-position.

- Molecular Weight : 185.15 g/mol (vs. ~201.5 g/mol for the target compound).

Methyl 6-bromonictinate

Ester Group Variations

Ethyl 6-chloro-5-methoxynicotinate

- Structural Difference : Ethyl ester replaces the methyl ester.

- Notably, this compound is listed as discontinued, suggesting challenges in synthesis or stability .

Methyl 6-chloro-5-nitronicotinate (CAS: 154012-15-4)

Functional Group Modifications

6-Chloro-5-methoxynicotinamide

Methyl 4,6-dichloro-2-methylnicotinate (CAS: 65973-52-6)

- Structural Difference : Additional chlorine at the 4-position and a methyl group at the 2-position.

- Impact : Increased steric bulk and lipophilicity, which may enhance membrane permeability but complicate synthetic routes .

Comparative Analysis Table

Key Research Findings

- Synthetic Flexibility : The methyl ester group in this compound allows straightforward hydrolysis to carboxylic acids or transesterification, enabling diverse downstream applications .

- Halogen Effects : Chlorine at the 6-position provides moderate electron-withdrawing effects, balancing reactivity and stability. Fluorine substitution (as in Methyl 5-fluoro-6-methoxynicotinate) offers greater metabolic resistance but requires specialized fluorination techniques .

- Market Trends : Ethyl ester derivatives face discontinuation due to synthetic or stability challenges, highlighting the preference for methyl esters in industrial applications .

Biological Activity

Methyl 6-chloro-5-methoxynicotinate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on current research findings.

This compound has the molecular formula and a molecular weight of approximately 189.61 g/mol. The compound features a pyridine ring with a methoxy group and a chlorine atom, which contribute to its unique reactivity and biological profile.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₈ClNO₃ |

| Molecular Weight | 189.61 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The chlorine and methoxy groups enhance its binding affinity, potentially modulating enzyme activity involved in metabolic pathways. This compound has been studied for its effects on enzyme interactions relevant to various biological processes, including anti-infective mechanisms.

Pharmacological Potential

Research indicates that this compound may exhibit various pharmacological effects:

- Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains, making it a candidate for further investigation as an antimicrobial agent.

- Enzyme Inhibition : It has been shown to inhibit enzymes such as 11β-HSD1, which is involved in steroid metabolism and could be relevant in treating metabolic disorders .

- Anti-inflammatory Properties : Some derivatives of nicotinic acid have demonstrated anti-inflammatory effects, suggesting that this compound may share similar properties .

Case Studies and Research Findings

- Inhibition of Enzymes : A study focused on the inhibition of 11β-HSD1 found that various derivatives of nicotinic acid, including this compound, showed significant inhibitory activity with IC50 values in the nanomolar range. This suggests potential therapeutic applications in metabolic diseases .

- Antimicrobial Studies : In vitro studies have indicated that this compound exhibits antimicrobial properties against specific pathogens, warranting further exploration into its use as an antibacterial agent .

- Mechanistic Insights : Molecular modeling studies have provided insights into the binding interactions between this compound and target enzymes, enhancing understanding of its mechanism of action .

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic and crystallographic methods for characterizing Methyl 6-chloro-5-methoxynicotinate?

- Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the substitution pattern of the pyridine ring and methoxy/chloro groups. Compare chemical shifts with structurally similar compounds (e.g., methyl nicotinate derivatives) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) can validate molecular weight and fragmentation patterns, distinguishing between regioisomers.

- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve ambiguities in bond lengths and angles. For example, SHELX’s robust algorithms are critical for handling electron density discrepancies in heteroaromatic systems .

- Tabulated Data :

| Technique | Key Parameters | Expected Outcomes |

|---|---|---|

| NMR | H (δ 3.9 ppm for OCH), C (δ 165 ppm for ester COO) | Regiochemical confirmation |

| X-ray | Space group, R-factor (<5%), torsion angles | 3D structure validation |

Q. What safety protocols should be followed when handling this compound in the laboratory?

- Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and chemical splash goggles. For aerosol-prone steps (e.g., sonication), use NIOSH-approved P95 respirators .

- Ventilation : Conduct reactions in a fume hood to minimize inhalation risks. Avoid drainage contamination due to potential ecotoxicity .

- Emergency Measures : Immediate skin/eye rinsing with water for 15 minutes; consult SDS for acute toxicity thresholds .

Advanced Research Questions

Q. How can crystallographic data inconsistencies (e.g., disordered Cl/Methoxy groups) be resolved during refinement?

- Answer :

- SHELX Refinement : Apply restraints to bond distances and angles for disordered regions. Use the TWIN/BASF commands in SHELXL to model twinning effects common in heteroaromatic crystals .

- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and Mogul’s bond-length database for outlier identification.

- Systematic Review : Conduct a meta-analysis of similar structures to identify trends in disorder resolution (e.g., solvent interactions affecting packing) .

Q. What synthetic strategies optimize regioselective functionalization of this compound for derivative synthesis?

- Answer :

- Directed Metalation : Use LDA (Lithium Diisopropylamide) at -78°C to deprotonate the 4-position, followed by electrophilic quenching. Monitor regiochemistry via in-situ IR for intermediates .

- Cross-Coupling : Suzuki-Miyaura coupling at the 2-position (chloro group as a leaving site) with Pd(PPh)/KCO in THF/water (80°C). Reference analogous nicotinate derivatives for catalyst loading optimization .

- Tabulated Reaction Conditions :

| Reaction Type | Catalyst | Solvent | Yield Range |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh) | THF/HO | 60-85% |

| Directed Lithiation | LDA | THF | 45-70% |

Q. How should contradictory data (e.g., conflicting melting points or reaction yields) be analyzed in published studies?

- Answer :

- Methodological Audit : Compare experimental protocols (e.g., solvent purity, heating rates for melting points). For example, slow crystallization vs. rapid quenching may explain discrepancies .

- Statistical Meta-Analysis : Use random-effects models to aggregate yield data across studies, adjusting for covariates like catalyst age or solvent grade .

- Reproducibility Framework : Follow Beilstein Journal guidelines: document batch-specific impurities via HPLC and report triplicate measurements with standard deviations .

Methodological Best Practices

Q. How to structure a research paper on this compound to meet journal standards?

- Answer :

- Experimental Section : Include detailed synthetic procedures (e.g., molar ratios, temperature gradients) and purity data (HPLC/GC-MS). For crystallography, provide CIF files and refinement parameters (R1, wR2) .

- Data Reproducibility : Use SI (Supporting Information) for extensive spectral data or derivative syntheses. Limit main text to 5 key compounds, as per Beilstein guidelines .

- Literature Review : Cite primary sources (e.g., NIST Chemistry WebBook for physical properties) and avoid encyclopedic references like Wikipedia .

Q. What computational tools complement experimental studies of this compound?

- Answer :

- DFT Calculations : Gaussian 16 at the B3LYP/6-31G* level predicts vibrational frequencies (IR) and HOMO-LUMO gaps for reactivity studies.

- Molecular Dynamics (MD) : Simulate solvent interactions in AMBER to rationalize crystallization behavior.

- Database Cross-Checking : Use Reaxys or SciFinder to validate spectral data against structurally similar nicotinates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.